![molecular formula C22H29N5O3 B2975698 9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 896299-30-2](/img/structure/B2975698.png)
9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity .Scientific Research Applications
Binding Affinities and Molecular Interactions
Adenosine Receptors Affinities : A study involving a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones evaluated their affinities for adenosine receptors (ARs). One derivative showed significant potency as an A1 AR antagonist, indicating selectivity over other AR subtypes. Structure-activity relationships were established, and docking experiments provided insights into the binding modes of these compounds to human and rat A1 and A2A ARs. This research underscores the compound's potential in modulating adenosine receptor activities, with implications for treating conditions related to AR dysregulation (Szymańska et al., 2016).
Intermolecular Interactions : Another study focused on the quantitative analysis of intermolecular interactions in a xanthine derivative structurally similar to the mentioned compound. It highlighted the molecule's crystal packing and the role of hydrogen bonds and electrostatic energy in stabilization. The findings provide insights into the design of new materials leveraging such molecular interactions (Shukla et al., 2020).
Potential Biological Activities
Anti-inflammatory Activity : Research on substituted analogues of the pyrimidopurinedione ring system revealed anti-inflammatory properties in an adjuvant-induced arthritis rat model. This suggests potential therapeutic applications in treating chronic inflammation, with some derivatives showing comparable potency to established anti-inflammatory drugs and lacking side-effect liabilities such as gastric ulcer induction (Kaminski et al., 1989).
Analgesic Activity : A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic and anti-inflammatory effects in in vivo models, indicating a new class of analgesic and anti-inflammatory agents. This research expands the potential applications of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-17-9-7-16(8-10-17)25-12-15(4)13-26-18-19(23-21(25)26)24(5)22(29)27(20(18)28)11-14(2)3/h7-10,14-15H,6,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYFRJIVNARAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
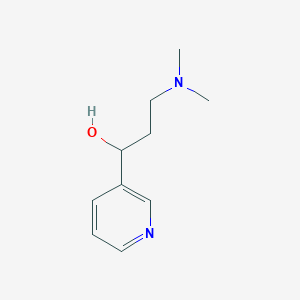

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
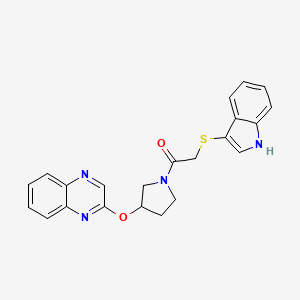
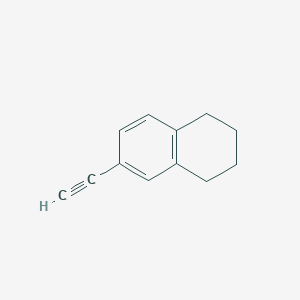
![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)
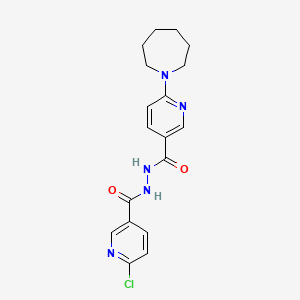
![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
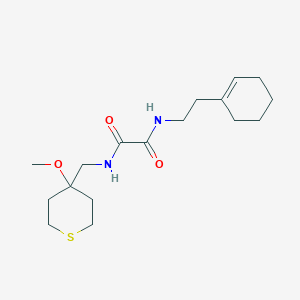
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)
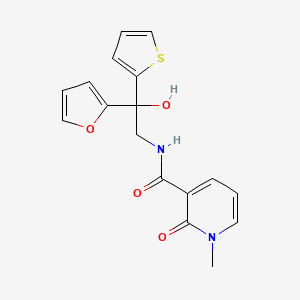
![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)

